molecular formula C24H20N4O4 B11685742 Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate

Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate

Cat. No.: B11685742
M. Wt: 428.4 g/mol
InChI Key: FQKOUSGBRQIADI-AFUMVMLFSA-N
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Description

Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is a hydrazone-derived compound featuring a pyrazole core substituted with a 2-methoxy-1-naphthyl group and a benzoate ester moiety. The compound’s rigidity and functional groups (e.g., hydrazono, methoxy, and ester) suggest unique physicochemical properties, including hydrogen-bonding capabilities and π-π stacking interactions, which influence its crystallinity and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of automated reactors and continuous flow systems, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Differences

The compound is structurally analogous to derivatives with variations in the pyrazole substituents and backbone functionalization. Key comparisons include:

Methyl 4-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate

  • Molecular Formula : C${20}$H${18}$N$4$O$3$ (vs. C${24}$H${20}$N$4$O$4$ for the target compound).
  • Substituents : A 4-methylphenyl group replaces the 2-methoxy-1-naphthyl group on the pyrazole ring.

Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl}-1-diazenyl)benzoate

  • Structure: Incorporates diazenyl and hexahydro-pyrimidinyl groups instead of a hydrazono-pyrazole system.
  • Synthesis : Prepared via formaldehyde and diamine reactions with diazonium salts, contrasting with the target compound’s likely condensation-based synthesis .
  • Functionality: The diazenyl groups may enable coordination chemistry or photoresponsive behavior, whereas the target compound’s hydrazono group favors hydrogen bonding .

Physicochemical Properties

Property Target Compound 4-Methylphenyl Analog Diazenyl Derivative
Molecular Weight ~436.44 g/mol 362.39 g/mol ~592.60 g/mol
Aromatic Substituent 2-Methoxy-1-naphthyl 4-Methylphenyl Benzene with diazenyl/pyrimidine
Hydrogen-Bonding Capacity High (hydrazono, ester) Moderate (ester, methyl) High (diazenyl, pyrimidine)
Solubility Low in polar solvents Moderate in DMSO/CHCl$_3$ Low (steric hindrance)
  • Hydrogen Bonding: The target compound’s hydrazono group facilitates N–H···O and C=O···H bonds, similar to pyrazol-5-one derivatives in . The naphthyl group may reduce intermolecular H-bonding efficiency compared to smaller substituents due to steric effects .
  • Crystallinity : Crystallographic tools like SHELX and WinGX (used in structural studies of analogs) suggest the target compound likely forms ordered lattices with anisotropic displacement, influenced by its planar naphthyl system .

Biological Activity

Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

\text{Methyl 4 E 3 2 methoxy 1 naphthyl 1H pyrazol 5 YL carbonyl}hydrazono)methyl]benzoate}

This compound belongs to the class of hydrazones, which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-methoxybenzoyl hydrazine with appropriate carbonyl compounds, leading to the formation of hydrazone derivatives.

Antiglycation Activity

Recent studies have highlighted the antiglycation properties of related hydrazone compounds. For instance, a series of 4-methoxybenzoylhydrazones demonstrated significant antiglycation activity, with IC50 values ranging from 216.52 µM to 748.71 µM, indicating their potential as therapeutic agents for diabetes management .

CompoundIC50 (µM)Activity Level
Compound 1216.52 ± 4.2High
Compound 3289.58 ± 2.64Moderate
Compound 6227.75 ± 0.53High
Rutin (Standard)294.46 ± 1.50Reference

The mechanism by which these compounds exert their antiglycation effects is believed to involve the inhibition of advanced glycation end-products (AGEs), which are implicated in various diabetic complications.

Anticancer Activity

Hydrazone derivatives have also been investigated for their anticancer properties. Several studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, benzoylhydrazones have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Case Studies and Research Findings

  • Anticancer Effects : A study investigating the cytotoxicity of hydrazone derivatives found that specific modifications in the structure significantly enhanced their activity against breast cancer cell lines . The study reported that compounds with methoxy substitutions exhibited improved potency compared to their unsubstituted analogs.
  • Antioxidant Properties : Another research highlighted the antioxidant capabilities of similar hydrazone compounds, suggesting that they could mitigate oxidative stress associated with chronic diseases . The antioxidant activity was assessed through various assays measuring free radical scavenging capabilities.
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds might interact with cellular signaling pathways involved in inflammation and apoptosis, further supporting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-[(E)-...]benzoate, and how can reaction conditions be optimized?

  • Methodological Answer: The compound can be synthesized via multi-step condensation and cyclization reactions. Key steps include:

  • Hydrazone Formation: Reacting a pyrazole-carbonyl hydrazine derivative with a substituted benzaldehyde under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to form the (E)-hydrazone linkage .
  • Cyclization: Using phosphorus oxychloride or similar agents to facilitate cyclization of intermediates, as seen in related pyrazole syntheses .
  • Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical for isolating pure products, as described for structurally analogous compounds .

Optimization Strategies:

  • Temperature Control: Maintain 0–5°C during hydrazone formation to minimize side reactions.
  • Solvent Choice: Dichloromethane or chloroform enhances regioselectivity in condensation steps .
  • Reaction Monitoring: Use TLC or HPLC to track intermediate formation and adjust reaction times (typically 12–24 hours).

Table 1: Comparative Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Hydrazone FormationTFA/DCM, 0°C, 12 h65–78
CyclizationPOCl₃, 120°C, 6 h70–85
PurificationSilica gel, hexane/EtOAc (3:1)>95% purity

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) groups. Sharp peaks indicate high purity .
  • ¹H/¹³C NMR: Key signals include:
  • Methoxy groups (δ 3.8–4.0 ppm for OCH₃).
  • Aromatic protons (δ 7.0–8.5 ppm for naphthyl and benzoate rings) .
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Table 2: Representative Spectral Data

TechniqueKey Peaks/DataReference
¹H NMRδ 8.2 (naphthyl H), δ 3.9 (OCH₃)
IR1695 cm⁻¹ (C=O stretch)

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer: While specific toxicity data are limited, general precautions include:

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in a fume hood due to potential inhalation hazards (e.g., volatile solvents like chloroform) .
  • Waste Disposal: Follow institutional guidelines for halogenated waste (e.g., dichloromethane) .

Advanced Research Questions

Q. How can regioselectivity challenges in the hydrazone condensation step be addressed?

  • Methodological Answer: Regioselectivity is influenced by:

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro) on the benzaldehyde moiety direct hydrazone formation to specific positions. For example, para-substituted aldehydes favor (E)-isomer formation .
  • Steric Hindrance: Bulky substituents (e.g., naphthyl groups) reduce side reactions by limiting accessible conformations .
  • Catalysis: Lewis acids (e.g., ZnCl₂) can enhance selectivity by stabilizing transition states .

Case Study: shows that substituting the benzaldehyde with a 4-methoxyphenyl group increased regioselectivity from 60% to 85% compared to unsubstituted analogs .

Q. What computational methods predict the compound’s reactivity and binding affinity?

  • Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to study tautomerism in the hydrazone moiety .
  • Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or receptors). The pyrazole and naphthyl groups show potential π-π stacking with hydrophobic pockets .
  • MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. How can contradictions in spectral data (e.g., melting points) between analogs be resolved?

  • Methodological Answer:

  • Purity Verification: Re-crystallize samples from ethanol/water mixtures and compare melting points with literature values .
  • Polymorphism Screening: Perform X-ray diffraction to identify crystalline forms. highlights how solvent choice (e.g., DMF vs. EtOH) alters crystal packing, affecting melting points .
  • Batch Consistency: Use HPLC-PDA to detect trace impurities (>99.5% purity required for reproducibility) .

Q. What hypotheses exist about this compound’s biological activity based on structural analogs?

  • Methodological Answer: Structural analogs suggest potential applications in:

  • Anticancer Research: Pyrazole-hydrazone hybrids inhibit topoisomerase II (IC₅₀ ~2–10 μM) via intercalation .
  • Antimicrobial Activity: The naphthyl group enhances membrane permeability in Gram-positive bacteria (MIC: 8–16 μg/mL) .

Table 3: Bioactivity of Analogous Compounds

Analog StructureTarget ActivityReference
Pyrazole-azo derivativesTopoisomerase II inhibition
Naphthyl-hydrazonesAntifungal (C. albicans)

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

methyl 4-[(E)-[[3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C24H20N4O4/c1-31-21-12-11-16-5-3-4-6-18(16)22(21)19-13-20(27-26-19)23(29)28-25-14-15-7-9-17(10-8-15)24(30)32-2/h3-14H,1-2H3,(H,26,27)(H,28,29)/b25-14+

InChI Key

FQKOUSGBRQIADI-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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